E3 ligase Ligand 6

Description

Overview of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis

The UPS is the primary mechanism for controlled protein degradation in eukaryotic cells. nih.gov It involves the tagging of substrate proteins with a small regulatory protein called ubiquitin, marking them for destruction by the proteasome, a large protein complex that acts as the cell's garbage disposal. This system regulates the levels of over 80% of cellular proteins, playing a critical role in almost all aspects of cell biology, from signal transduction and DNA repair to cell cycle control. nih.govwikipedia.org

The process of attaching ubiquitin to a target protein, known as ubiquitination, is a sequential three-step enzymatic cascade. arvinas.com

E1 (Ubiquitin-Activating Enzyme): The cascade begins with the E1 enzyme, which activates the ubiquitin molecule in an ATP-dependent reaction, forming a high-energy thioester bond with it. nih.gov

E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred from the E1 enzyme to a cysteine residue on an E2 enzyme. nih.gov

E3 (Ubiquitin Ligase): The E3 ligase is the crucial final component, as it provides substrate specificity. It recognizes and binds to both the target protein and the ubiquitin-loaded E2 enzyme, facilitating or directly catalyzing the transfer of ubiquitin from the E2 to a specific lysine (B10760008) residue on the target protein. wikipedia.org

A single ubiquitin tag can alter a protein's function or location, but for degradation, a chain of ubiquitin molecules is typically required. This process, called polyubiquitination, occurs when E3 ligases repeatedly attach new ubiquitin molecules to a lysine residue on the previously attached ubiquitin. wikipedia.org These polyubiquitin (B1169507) chains, most commonly linked via lysine 48 (Lys48) on the ubiquitin molecule, act as a powerful signal. wikipedia.org The 26S proteasome, a multi-subunit protease complex, recognizes these polyubiquitinated proteins, unfolds them, and degrades them into small peptides. explorationpub.com

Significance of E3 Ligases as Research Targets and Modulators

With over 600 distinct members encoded in the human genome, E3 ligases represent the largest and most diverse family of enzymes in the ubiquitination pathway. wikipedia.orgfrontiersin.org This diversity allows for the precise regulation of thousands of different proteins, making E3 ligases critical nodes in cellular signaling and prime targets for research and therapeutic intervention. bldpharm.comrsc.org

E3 ligases are broadly categorized into several families based on their structure and mechanism of action. The main classes include:

RING (Really Interesting New Gene) E3s: This is the largest class, with over 600 members. nih.gov They function as scaffolds, bringing the ubiquitin-loaded E2 and the substrate protein into close proximity to facilitate the direct transfer of ubiquitin. nih.gov

HECT (Homologous to the E6AP Carboxyl Terminus) E3s: This family directly participates in catalysis. Ubiquitin is first transferred from the E2 to a cysteine residue on the HECT domain of the E3 ligase before being transferred to the substrate. nih.gov

RBR (RING-between-RING) E3s: This family acts via a hybrid RING/HECT-like mechanism, involving both an E2-binding RING domain and a catalytic cysteine residue for ubiquitin transfer.

This structural and mechanistic diversity underpins the high degree of substrate specificity exhibited by E3 ligases. frontiersin.org

By mediating the degradation of specific proteins, E3 ligases exert control over virtually all cellular activities. nih.gov They regulate the cell cycle by degrading cyclins, control signaling pathways by breaking down kinases and transcription factors, and maintain genomic integrity through the removal of DNA repair proteins. wikipedia.org The dysfunction of a single E3 ligase can lead to the abnormal accumulation or depletion of its target substrates, often resulting in disease. wikipedia.org

Emergence of E3 Ligase Ligands in Targeted Protein Degradation (TPD) Modalities

The central role of E3 ligases in protein turnover has led to the development of a revolutionary therapeutic strategy known as Targeted Protein Degradation (TPD). nih.govnomuraresearchgroup.com This approach utilizes small molecules to hijack the cell's own degradation machinery to eliminate specific disease-causing proteins.

The most prominent TPD technology is the use of Proteolysis-Targeting Chimeras (PROTACs). explorationpub.com PROTACs are heterobifunctional molecules composed of three key parts: a "warhead" ligand that binds to the target protein, an "anchor" ligand that recruits an E3 ligase, and a chemical linker that connects the two. frontiersin.org By inducing proximity between the target protein and the E3 ligase, the PROTAC facilitates the target's ubiquitination and subsequent destruction by the proteasome. nomuraresearchgroup.com

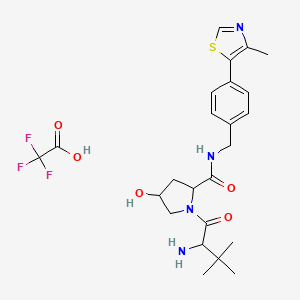

In this context, specific chemical tools have been developed to engage E3 ligases. E3 ligase Ligand 6 is a small molecule designed as a ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly recruited ligases in PROTAC development. chemsrc.comacs.orgnih.gov It serves as the "anchor" moiety in PROTACs, enabling the recruitment of the VHL E3 ligase complex. nih.govchemsrc.com For instance, when incorporated into a PROTAC, E3 ligase Ligand 6 has been shown to be capable of inducing the degradation of specific target proteins, such as HaloTag7 fusion proteins, in cellular assays. chemsrc.com This highlights its utility as a building block for creating novel chemical probes to study protein function and explore new therapeutic avenues.

Data Tables

Chemical Properties of E3 ligase Ligand 6

| Property | Value |

| Molecular Formula | C24H31F3N4O5S |

| Molecular Weight | 544.59 g/mol |

| Target E3 Ligase | von Hippel-Lindau (VHL) chemsrc.com |

| CAS Number | 1631137-51-3 chemsrc.com |

Concept of Proximity-Induced Pharmacology in Research

Proximity-induced pharmacology is an innovative therapeutic and research strategy that operates by bringing two or more proteins into close proximity to elicit a specific biological outcome. nih.govresearchgate.net This approach utilizes small molecules, often bifunctional in nature, to act as molecular bridges rather than as traditional inhibitors or activators that bind to a protein's active site. ub.edu The most prominent application of this concept is the development of Proteolysis Targeting Chimeras (PROTACs). frontiersin.orgresearchgate.net

PROTACs are heterobifunctional molecules designed with two distinct domains connected by a chemical linker. frontiersin.orgmdpi.com One domain binds to a specific E3 ubiquitin ligase, while the other binds to a target protein of interest (POI). mdpi.comnih.gov By simultaneously engaging both the E3 ligase and the POI, the PROTAC induces the formation of a ternary complex (E3 ligase-PROTAC-POI). frontiersin.org This induced proximity effectively hijacks the cell's natural protein disposal machinery, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. nih.gov A key advantage of this technology is its potential to target proteins that have been historically considered "undruggable" by conventional small-molecule inhibitors. irbbarcelona.org The principles of proximity-induced pharmacology are also being expanded to recruit other enzyme classes, such as phosphatases and kinases, to induce various post-translational modifications on target proteins. nih.govresearchgate.net

Contextualizing E3 Ligase Ligand 6 within Chemical Biology Research

E3 ligase Ligand 6 is a specific chemical tool used in the field of chemical biology, particularly in the development of PROTACs. chemsrc.com This small molecule functions as a ligand for the Von Hippel-Lindau (VHL) protein, a well-characterized E3 ubiquitin ligase that is frequently recruited for targeted protein degradation. acs.orgchemsrc.com Along with Cereblon (CRBN), VHL is one of the most extensively used E3 ligases in PROTAC design. frontiersin.orgnih.gov

The primary role of E3 ligase Ligand 6 is to serve as the VHL-recruiting warhead in a PROTAC molecule. chemsrc.com Its utility was notably demonstrated in a 2015 study by Buckley et al., where it was referred to as "Protein degrader 1". chemsrc.com In this research, the ligand was incorporated into bifunctional molecules termed "HaloPROTACs," which were designed to target HaloTag fusion proteins for degradation. The study showed that HaloPROTACs containing E3 ligase Ligand 6 could effectively induce the degradation of a GFP-HaloTag7 fusion protein within cells, with degradation levels reaching nearly 70% when optimal linkers were used. chemsrc.com This work provides clear evidence of the ligand's function as a potent VHL-binding element capable of inducing the degradation of a targeted protein, cementing its status as a valuable research tool for validating and exploring the principles of proximity-induced pharmacology. chemsrc.com

Data Tables

Table 1: Chemical Properties of E3 ligase Ligand 6

| Property | Value |

|---|---|

| Common Name | E3 ligase Ligand 6 |

| Synonyms | Protein degrader 1 TFA; VHL ligand 1 (TFA) chemsrc.com |

| CAS Number | 1631137-51-3 chemsrc.com |

| Molecular Formula | C24H31F3N4O5S chemsrc.com |

| Molecular Weight | 544.59 chemsrc.com |

| Target E3 Ligase | Von Hippel-Lindau (VHL) chemsrc.com |

Table 2: Key Compounds and Proteins Mentioned

| Name | Type | Relevance |

|---|---|---|

| Ubiquitin | Protein | A small regulatory protein that tags other proteins for degradation. timmslab.com |

| Von Hippel-Lindau (VHL) | Protein (E3 Ligase) | A component of an E3 ubiquitin ligase complex targeted by E3 ligase Ligand 6. acs.orgchemsrc.com |

| Cereblon (CRBN) | Protein (E3 Ligase) | A frequently utilized E3 ligase in PROTAC development. frontiersin.orgnih.gov |

| E3 ligase Ligand 6 | Small Molecule | A ligand that binds to the VHL E3 ligase, used in PROTACs. chemsrc.com |

| GFP-HaloTag7 | Fusion Protein | A target protein used in research to validate the degradation induced by PROTACs containing E3 ligase Ligand 6. chemsrc.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H31F3N4O5S |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7) |

InChI Key |

SGNZARGJXDPTDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Mechanistic and Molecular Basis of E3 Ligase Ligand 6 Interaction

Molecular Recognition and Binding Mechanisms of E3 Ligase Ligands

The ability of E3 Ligase Ligand 6 to bind to VHL is rooted in its capacity to mimic the natural substrate of the ligase.

The von Hippel-Lindau protein is the substrate recognition subunit of the Cullin 2 RING-VHL (CRL2^VHL^) E3 ligase complex. tandfonline.com Under normal oxygen conditions (normoxia), VHL recognizes the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) transcription factor. acs.org This recognition is highly specific and depends on the post-translational hydroxylation of two conserved proline residues (Pro402 and Pro564) on HIF-1α by prolyl hydroxylase domain (PHD) enzymes. nih.gov

E3 Ligase Ligand 6 and other related VHL ligands are designed to mimic this hydroxylated proline (Hyp) motif of HIF-1α. acs.org They bind to the same substrate-binding pocket on the β-domain of VHL that normally accommodates the HIF-1α peptide. nih.gov The core of these ligands typically features a hydroxyproline (B1673980) scaffold, which is essential for establishing the key interactions within the VHL binding site. By occupying this site, the ligand acts as a competitive inhibitor of the VHL/HIF-1α interaction. acs.org

The direct binding of a ligand to its target E3 ligase results in the formation of a binary complex. The characterization of this complex is a fundamental step in ligand development and validation. In research settings, the formation of the VHL-E3 Ligase Ligand 6 binary complex is studied using various biophysical techniques.

Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common assays used to measure the binding affinity and kinetics of these interactions. peakproteins.comacs.org For instance, SPR has been used to demonstrate the formation of binary complexes between the VHL-EloB-EloC (VCB) complex and VHL ligands. peakproteins.com These studies confirm that the purified VCB complex is well-folded and active, capable of binding to ligands like VH032, from which E3 Ligase Ligand 6 is derived. peakproteins.com Similarly, TR-FRET assays have been developed using fluorescently labeled VHL ligands to quantify their binding affinity and to screen for new VHL inhibitors in a high-throughput manner. acs.org

The formation of this binary complex is the foundational event for the subsequent applications of these ligands, such as in the development of Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov In the context of PROTACs, the E3 ligase ligand serves as an anchor to recruit the VHL E3 ligase machinery. medchemexpress.com

Structural Characterization of E3 Ligase-Ligand 6 Interactions

Understanding the three-dimensional structure of the VHL-ligand complex at an atomic level is crucial for rational drug design and for optimizing ligand potency and selectivity.

X-ray crystallography has been instrumental in elucidating the precise binding mode of VHL ligands. Numerous crystal structures of the VCB complex bound to HIF-1α-derived peptides and small molecule inhibitors have been solved and deposited in the Protein Data Bank (PDB). nih.govacs.orgrcsb.org These structures reveal that ligands like E3 Ligase Ligand 6 settle into the Hyp564 binding pocket on VHL. acs.orgacs.org For example, the crystal structure of VHL in complex with a potent inhibitor confirms that the compound mimics the binding mode of the HIF-1α transcription factor. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used in these studies. NMR can validate the specific binding to the VHL:HIF interface by monitoring the displacement of fragment signals upon the addition of a competitive HIF-1α peptide. nih.gov It is also used to confirm the stereochemistry and conformational properties of the ligands themselves, which are critical for effective binding. acs.org

Table 1: Representative Structural Data for VHL-Ligand Complexes

| PDB ID | Ligand | Resolution (Å) | Technique | Key Observation | Reference |

| 6GFZ | Modified VH032 derivative | 2.30 | X-ray Diffraction | Shows stereoselective recognition of a fluoro-hydroxyproline-containing ligand by VHL. | rcsb.org |

| 5LLI | VH298 | Not specified | X-ray Diffraction | Used to analyze the binding mode and derive a 3D pharmacophore for VHL inhibitors. | acs.org |

| 4B9K | Inhibitor 12 | Not specified | X-ray Diffraction | Resulted from combinatorial optimization of ligand side chains for improved VHL binding. | nih.gov |

| 3ZRC | Inhibitor 5 | Not specified | X-ray Diffraction | Early structure of a small molecule inhibitor bound to the VCB complex. | nih.gov |

Structural studies have pinpointed the specific amino acid residues within the VHL binding pocket that are critical for molecular recognition of E3 Ligase Ligand 6 and its analogs. The hydroxyproline core of the ligand forms a network of hydrogen bonds with the side chains of Serine 111 and Histidine 115, and the backbone carbonyl of Histidine 110. acs.org The side chain of Tyrosine 98 also forms a crucial hydrogen bond with the ligand's amide group. acs.org

Furthermore, a hydrophobic pocket created by residues such as Proline 99, Tyrosine 112, and Tryptophan 117 accommodates the lipophilic moieties of the ligand, such as the tert-butyl group. acs.org The stereochemistry of the ligand is paramount; for instance, the (S,R,S) configuration of the ligand is critical for maintaining high-affinity interactions with the VHL complex. The thiazole (B1198619) moiety present in some VHL ligands engages with the side chain of Arginine 107, further stabilizing the complex. acs.orgchemrxiv.org These specific interactions are essential for the high affinity and selectivity of the ligand for VHL over other proteins.

Influence of Ligand Binding on E3 Ligase Conformation and Activity

The binding of a ligand to VHL not only blocks the substrate binding site but can also influence the conformation and enzymatic activity of the entire CRL2^VHL^ complex. The VHL protein itself is composed of two main domains, an N-terminal β-domain that contains the substrate-binding site, and an α-domain that recruits the Elongin B/C adaptor proteins. nih.gov

Studies have shown that the unbound VHL protein can be flexible, and this flexibility is reduced upon its incorporation into the larger E3 ligase complex. plos.org The binding of ligands can induce subtle conformational changes in the binding pocket. For example, the presence of a cyclopropyl (B3062369) group on a ligand was shown to cause a conformational shift in the side chain of Arginine 69 to better accommodate the ligand. nih.gov

From a functional perspective, the binding of E3 Ligase Ligand 6 directly inhibits the native function of VHL, which is to bind and ubiquitinate HIF-1α. This leads to the stabilization and accumulation of HIF-1α in cells, even under normal oxygen levels, effectively mimicking a hypoxic response. medchemexpress.com

Conversely, in the context of PROTACs, the binding of the VHL ligand part of the chimeric molecule serves to recruit the enzymatic machinery of the CRL2^VHL^ complex. This redirects its ubiquitination activity towards a new, non-native protein of interest that is bound by the other end of the PROTAC molecule. nih.gov The formation of a stable ternary complex (Target Protein-PROTAC-VHL) is essential for this induced protein degradation. domainex.co.uk The binding of the ligand, therefore, hijacks the inherent activity of the E3 ligase for a novel purpose. acs.org At high concentrations, however, the formation of binary VHL-PROTAC and Target-PROTAC complexes can predominate over the productive ternary complex, leading to a "hook effect" where degradation efficiency decreases. rsc.org

Allosteric Modulation of E3 Ligase Function by Ligands

The binding of E3 Ligase Ligand 6 to Cereblon (CRBN) is a prime example of allosteric modulation. Allosteric regulation occurs when a ligand binds to a site on a protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. rsc.org In the case of CRBN, E3 Ligase Ligand 6 binds to a specific pocket on the CRBN protein. researchgate.net This binding event itself does not directly inhibit the catalytic function of the CRL4^CRBN^ complex but rather alters its substrate specificity. researchgate.net

The interaction between the ligand and CRBN creates a new or stabilized binding surface on the E3 ligase complex. This modified surface can then recognize and bind to proteins that are not the natural substrates of CRBN, so-called "neosubstrates". researchgate.net The recruitment of these neosubstrates to the CRL4^CRBN^ complex leads to their ubiquitination and subsequent degradation by the proteasome. researchgate.net This mechanism is distinct from competitive inhibition, where a ligand would block the active site of an enzyme.

Research has identified key residues within the CRBN binding pocket that are crucial for the interaction with thalidomide-like ligands. The binding of these ligands induces subtle conformational changes in CRBN, which in turn allosterically modulate the substrate-binding interface. This reprogramming of the E3 ligase's substrate specificity is a powerful tool in targeted protein degradation. uni-frankfurt.de For instance, the binding of lenalidomide, a thalidomide (B1683933) analog, to CRBN leads to the recruitment and degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). frontiersin.org

Table 1: Key Aspects of Allosteric Modulation of CRBN by E3 Ligase Ligand 6

| Feature | Description |

| Binding Site | A specific, allosteric pocket on the Cereblon (CRBN) protein. |

| Mechanism | Induces a conformational change in CRBN, altering its substrate binding surface. |

| Outcome | Changes the substrate specificity of the CRL4^CRBN^ E3 ligase complex. |

| Consequence | Recruitment and degradation of "neosubstrates" not typically targeted by CRBN. |

Impact on E2 Ubiquitin-Conjugating Enzyme Recruitment

The recruitment of an E2 ubiquitin-conjugating enzyme is a critical step in the ubiquitination cascade. The E2 enzyme, loaded with ubiquitin, interacts with the E3 ligase, which then facilitates the transfer of ubiquitin to the substrate protein. wikipedia.org E3 ligases of the RING (Really Interesting New Gene) family, which includes the CRL4^CRBN^ complex, function by bringing the E2-ubiquitin conjugate and the substrate into close proximity to enable direct ubiquitin transfer. nih.govportlandpress.com

The binding of E3 Ligase Ligand 6 to CRBN and the subsequent recruitment of a neosubstrate to the CRL4^CRBN^ complex positions the neosubstrate favorably for ubiquitination by the E2 enzyme associated with the complex. The CRL4 complex utilizes a RING-box protein (Rbx1) to recruit the E2 conjugating enzyme. acs.org The allosteric modulation induced by the ligand does not directly impact the recruitment of the E2 enzyme to the RING domain of the complex. Instead, the primary effect is on the substrate side of the equation.

By inducing the formation of a stable ternary complex between the E3 ligase, the ligand-bound neosubstrate, and the E2-ubiquitin conjugate, the efficiency of ubiquitin transfer to the neosubstrate is greatly enhanced. frontiersin.org The formation of this ternary complex is a key determinant of the efficacy of targeted protein degradation. mdpi.com The stability and conformation of this complex, influenced by the specific ligand and neosubstrate, dictate the rate and extent of ubiquitination.

Table 2: Influence of E3 Ligase Ligand 6 on the Ubiquitination Cascade

| Step | Role of E3 Ligase Ligand 6 | Consequence |

| E2 Recruitment | Indirect; the primary CRL4 complex structure for E2 binding remains intact. | E2-ubiquitin conjugate can still bind to the CRL4^CRBN^ complex. |

| Substrate Recruitment | Direct; allosterically modifies CRBN to bind a neosubstrate. | Formation of a stable ternary complex (E3-Ligand-Neosubstrate). |

| Ubiquitin Transfer | Facilitates; brings the E2-ubiquitin conjugate and the neosubstrate into proximity. | Efficient polyubiquitination of the neosubstrate. |

| Protein Fate | Determines; marks the neosubstrate for proteasomal degradation. | Targeted protein degradation. |

E3 Ligase Ligand 6 in Proteolysis Targeting Chimeras Protacs Research

PROTAC Architecture and Functional Design Principles

PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand that binds to a specific protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govexplorationpub.commedchemexpress.com This tripartite structure allows a single PROTAC molecule to act as a bridge, bringing the target protein and the E3 ligase into close proximity. explorationpub.commtoz-biolabs.com This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein, marking it for destruction by the proteasome. rsc.orgexplorationpub.com

Integration of E3 Ligase Ligand 6 as an E3-Recruiting Moiety

The selection and integration of an E3 ligase ligand, or "anchor," is a cornerstone of PROTAC design. explorationpub.com While there are over 600 E3 ligases in the human body, research has predominantly focused on a select few for which potent and well-characterized small molecule ligands exist. nih.govuni-kiel.de The most commonly used E3 ligases in PROTAC development are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor. nih.govuni-kiel.de Ligands for other E3 ligases, such as the inhibitor of apoptosis proteins (IAPs) and mouse double minute 2 homolog (MDM2), have also been successfully incorporated into PROTACs. frontiersin.orgrsc.org

The development of non-peptidic, small-molecule ligands for VHL and CRBN was a revolutionary step, enabling the creation of PROTACs with more "drug-like" properties, including improved cell permeability and stability. nih.govnih.gov The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, target selectivity, and potential for drug resistance. mdpi.com For instance, in studies on estrogen receptor α (ERα) degraders, VHL-based PROTACs induced significant protein degradation, while CRBN-based versions did not show obvious activity. nih.gov Conversely, for certain kinase-targeting PROTACs, CRBN ligands were preferred for efficient degradation. mdpi.com

The chemical structure of the E3 ligase ligand provides specific points for linker attachment, known as exit vectors. researchgate.net The selection of this attachment site is critical and can influence the final PROTAC's activity. nih.gov Researchers have developed a "toolbox" of E3 ligase ligands with various pre-functionalized linkers to accelerate the synthesis of PROTAC libraries for structure-activity relationship (SAR) studies. nih.gov

Strategic Design of Linker Length, Composition, and Rigidity

The linker is not merely a passive spacer but a critical component that profoundly influences a PROTAC's biological activity and physicochemical properties. explorationpub.comresearchgate.net Its design requires careful optimization of several parameters:

Length: The linker's length is crucial for the effective formation of a stable ternary complex. explorationpub.comcreative-biolabs.com If the linker is too short, steric clashes can prevent the POI and E3 ligase from binding simultaneously. explorationpub.commtoz-biolabs.com If it's too long, it may not bring the two proteins into sufficiently close proximity for efficient ubiquitination. explorationpub.commtoz-biolabs.com Linker length optimization is often an empirical process, starting with a longer chain that is progressively shortened. explorationpub.comresearchgate.net

Composition: The chemical makeup of the linker affects properties like solubility, hydrophilicity, and cell permeability. researchgate.net The most common linker types are flexible chains like polyethylene (B3416737) glycol (PEG) and alkyl groups. mtoz-biolabs.com The ratio of carbon to oxygen atoms can be adjusted to balance lipophilicity and other properties. nih.gov

Rigidity: While flexible linkers like PEG can allow the PROTAC to adopt a suitable conformation, this flexibility can also introduce a high entropic penalty upon binding. mtoz-biolabs.comarxiv.org Introducing rigid elements, such as piperazine (B1678402) rings or triazoles, can reduce this penalty, pre-organize the PROTAC's geometry, and potentially improve the stability of the ternary complex. arxiv.org

The attachment points of the linker to both the E3 ligase ligand and the POI ligand are also a key consideration, as they dictate the spatial orientation of the resulting ternary complex. researchgate.net

Selection of Protein of Interest (POI) Ligands for Heterobifunctional Design

The "warhead" of the PROTAC is the ligand that specifically binds to the target protein intended for degradation. explorationpub.com The design of this component often leverages known inhibitors or binders for the POI. rsc.org An advantage of the PROTAC modality is that the POI ligand does not need to inhibit the protein's function; it only needs to bind with sufficient affinity to facilitate ternary complex formation. rsc.org

Mechanism of Ternary Complex Formation and Stabilization

The cornerstone of PROTAC action is the formation of a POI-PROTAC-E3 ligase ternary complex. elifesciences.orgacs.org This event brings the target protein into the vicinity of the E3 ligase's recruited E2 ubiquitin-conjugating enzyme, initiating the ubiquitination cascade that leads to proteasomal degradation. explorationpub.com

Induced Proximity between E3 Ligase and POI by PROTACs

PROTACs function as molecular matchmakers, inducing proximity between two proteins—the POI and an E3 ligase—that would not otherwise interact. nih.govelifesciences.org The formation of this ternary complex is the critical, rate-limiting step for many PROTACs. elifesciences.org However, simply forming the complex is not always sufficient to guarantee degradation. elifesciences.org The specific geometry and dynamics of the complex, dictated by the PROTAC's structure, play a key role in positioning the POI's surface lysine (B10760008) residues correctly for ubiquitin transfer. arxiv.orgelifesciences.org

Cooperative Binding and Energetic Contributions to Ternary Complex Stability

The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency. cytivalifesciences.comcytivalifesciences.com This stability is not just the sum of the two binary binding events (PROTAC-POI and PROTAC-E3 ligase). Instead, it is often influenced by newly formed protein-protein interactions between the POI and the E3 ligase at the interface created by the PROTAC. cytivalifesciences.comacs.org This effect is termed cooperativity. acs.org

Cooperativity (α) is a measure of how the binding of one protein partner affects the PROTAC's affinity for the other. nih.govbiorxiv.org

Negative Cooperativity (α < 1): The ternary complex is less stable. This can happen if the induced protein-protein interface is sterically or electrostatically unfavorable. nih.govacs.org

Non-cooperative (α = 1): The binding of one protein has no effect on the binding of the other. nih.govbiorxiv.org

High positive cooperativity is often associated with potent degradation because it leads to longer-lasting ternary complexes, providing more time for ubiquitination to occur. nih.govcytivalifesciences.com This cooperativity can also be a source of selectivity. A PROTAC built with a non-selective POI ligand can achieve highly selective degradation of one target over a closely related homolog if it induces more favorable protein-protein interactions and thus higher cooperativity with the intended target. nih.gov

Compound Information Table

Role of E3 Ligase Ligands in Facilitating Ubiquitination

E3 ubiquitin ligases are essential enzymes in the ubiquitin-proteasome system (UPS), which is the primary mechanism for protein degradation in human cells. nih.govresearchgate.net The UPS process involves a three-enzyme cascade (E1, E2, and E3) that attaches a small protein called ubiquitin to a target protein. nih.govfrontiersin.orgtechnologynetworks.com This polyubiquitin (B1169507) chain acts as a signal, marking the protein for destruction by the proteasome. frontiersin.orgwikipedia.org

The specificity of this system is determined by the E3 ligase, of which there are over 600 in humans, as it is responsible for recognizing the specific protein substrate. nih.govacs.org PROTACs are heterobifunctional molecules designed to hijack this natural process. They consist of two key components: a warhead that binds to a protein of interest (POI) and a ligand that recruits a specific E3 ligase, connected by a chemical linker. frontiersin.orgfrontiersin.org

When a PROTAC molecule brings an E3 ligase into close proximity with a target protein, it induces the formation of a ternary complex (POI-PROTAC-E3 ligase). frontiersin.orgnih.gov This proximity facilitates the transfer of ubiquitin from the E2-ubiquitin complex to the POI, a process known as ubiquitination. technologynetworks.comwikipedia.org The E3 ligase ligand's role is therefore critical; it acts as the bridge to the cell's degradation machinery, initiating the sequence that leads to the target's destruction. frontiersin.orgfrontiersin.org The choice of E3 ligase and its corresponding ligand can significantly influence the efficiency and selectivity of the degradation process. nih.gov

Pre-clinical Research and Applications of E3 Ligase Ligand-Based PROTACs

Pre-clinical research on PROTACs has demonstrated their potential as powerful therapeutic agents. This research heavily relies on a small but growing number of validated E3 ligase ligands, most commonly those that recruit Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govresearchgate.netnih.gov However, ligands for other E3 ligases like the inhibitor of apoptosis proteins (IAP) and mouse double minute 2 homolog (MDM2) are also being explored to expand the scope and overcome limitations of current PROTACs. frontiersin.orgrsc.org

Exploration of Targeted Protein Degradation Efficiency

The efficiency of a PROTAC is measured by its ability to degrade a target protein, often quantified by the DC₅₀ (concentration for 50% degradation) and Dmax (maximum level of degradation). frontiersin.org Research has shown that degradation efficiency is not solely dependent on the binding affinity of the ligands. nih.gov Factors such as the linker composition and length, the specific E3 ligase recruited, and the stability of the ternary complex all play crucial roles. frontiersin.orgnih.gov

For example, studies have demonstrated that even a low-affinity E3 ligase ligand can lead to potent protein degradation if it promotes a stable and productive ternary complex. nih.gov In the development of CDK4/6-targeting PROTACs, systematic exploration showed that VHL- and IAP-based PROTACs could effectively degrade their targets with DC₅₀ values below 10 nM. nih.govrsc.org Similarly, the optimization of an androgen receptor (AR) degrader, ARV-110, resulted in a DC₅₀ of 1 nM in VCaP cells. frontiersin.org Dual-ligand PROTACs, which feature two copies of the E3 ligase ligand, have been shown to degrade target proteins more potently and for a longer duration than their single-ligand counterparts. rsc.org

Table 1: Examples of Pre-clinical PROTACs and their Degradation Efficiency This table is interactive. You can sort and filter the data.

| PROTAC Name | Target Protein | E3 Ligase Recruited | Reported DC₅₀ | Cell Line |

|---|---|---|---|---|

| ARV-110 | Androgen Receptor (AR) | CRBN | 1 nM | VCaP |

| ARV-471 | Estrogen Receptor α (ERα) | CRBN | 1.8 nM | MCF-7 |

| ARD-266 | Androgen Receptor (AR) | VHL | 0.5 nM | LNCaP |

| VZ185 | BRD9 | VHL | 1.8 nM | N/A |

| Compound 41 | Estrogen Receptor (ER) | CRBN | 0.41 nM | MCF-7 |

Investigating Catalytic Degradation Mechanisms in Cellular Systems

A key advantage of PROTACs is their catalytic mode of action. researchgate.net Unlike traditional inhibitors that occupy a target's active site and are required in stoichiometric amounts, a single PROTAC molecule can induce the degradation of multiple target protein molecules. technologynetworks.comresearchgate.net After the ubiquitinated POI is recognized and degraded by the proteasome, the PROTAC is released and can recruit another target protein, repeating the cycle. technologynetworks.com

This catalytic turnover makes PROTACs exceptionally potent, often achieving significant degradation at sub-nanomolar concentrations. sci-hub.se Cellular studies confirm this mechanism by observing sustained protein degradation long after the PROTAC has been washed out of the culture medium. For instance, cells treated with dual-ligand PROTACs showed sustained low levels of BRD3 and BRD4 proteins for up to 60 hours post-treatment, highlighting the longevity of the degradation effect. rsc.org The catalytic nature of PROTACs allows them to be effective even when the intracellular concentration of the drug is low.

Discovery and Optimization Methodologies for E3 Ligase Ligands

Strategies for Novel E3 Ligase Ligand Identification

The journey to identify potent and selective E3 ligase ligands, such as those that bind to VHL, has historically presented significant challenges. rsc.org The initial scarcity of high-quality small-molecule binders for E3 ligases was a major bottleneck in the advancement of targeted protein degradation. nih.govrsc.org Over time, a variety of sophisticated techniques have been successfully employed to overcome these hurdles.

High-Throughput Screening (HTS) and Virtual Screening (VS) Approaches

In the early stages of the search for VHL ligands, traditional methods like high-throughput screening (HTS) and virtual screening (VS) were met with limited success. nih.gov However, the development of more sensitive and robust HTS assays has since enabled the identification of novel ligands. For instance, a fluorescence polarization (FP)-based HTS was successfully used to discover a new ligand for the E3 ligase KLHDC2. nih.gov For VHL, the development of a high-affinity fluorescent probe, BODIPY FL VH032, has facilitated a time-resolved fluorescence resonance energy-transfer (TR-FRET) assay suitable for HTS. acs.org This assay is sensitive, selective, and capable of characterizing a wide range of VHL ligand affinities, making it a valuable tool for new ligand discovery. acs.org

DNA-Encoded Libraries (DELs) for Binding Ligand Discovery

DNA-Encoded Library (DEL) technology has emerged as a powerful platform for discovering novel E3 ligase binders. This approach involves screening vast libraries of compounds, each tagged with a unique DNA barcode, to identify molecules that bind to a target protein. nih.govbiorxiv.org Researchers have successfully adapted DEL screening to find molecules that induce the proximity between an E3 ligase like VHL and a target protein. nih.govrcsb.org In one study, a DEL of approximately one million compounds built upon a VHL-targeting fragment was screened against bromodomains in the presence and absence of the VHL complex. nih.govbiorxiv.org This led to the identification of compounds that could form a stable ternary complex, a critical step in PROTAC-mediated protein degradation. nih.gov This method provides a direct path to discovering functional protein degraders from large and diverse chemical libraries. chemrxiv.org

Fragment-Based Drug Discovery (FBDD) in E3 Ligase Ligand Research

Fragment-Based Drug Discovery (FBDD) has been particularly instrumental in the discovery and development of VHL ligands. nih.govacs.org This technique involves screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. frontiersin.org The binding of these fragments is then typically optimized to generate more potent ligands. An extensive FBDD campaign against VHL, combining multiple biophysical techniques like differential scanning fluorimetry (DSF) and nuclear magnetic resonance (NMR) with X-ray crystallography, led to the discovery of novel binders. acs.orgnih.gov This approach not only identified fragments that bind to the known HIF-1α binding site but also revealed new, previously unknown "cryptic" pockets on the VHL surface. nih.govnih.gov These findings provide valuable starting points for the development of new classes of VHL ligands. nih.gov

| FBDD Campaign Against VHL | Details |

| Screening Methods | Differential Scanning Fluorimetry (DSF), Nuclear Magnetic Resonance (NMR) spectroscopy (WaterLOGSY, STD, CPMG) |

| Fragment Library Size | Over 1200 fragments screened by DSF |

| Hit Validation | 82 hits validated by NMR and X-ray crystallography |

| Key Findings | Identification of 18 true fragment hits, discovery of a new cryptic pocket on VHL, and fragments binding at the ElonginC:Cullin2 interface. |

Covalent Ligand Discovery Approaches

The development of covalent ligands, which form a permanent bond with their target protein, represents a significant advancement in E3 ligase ligand research. acs.orgimperial.ac.uk Recently, the first rationally designed covalent VHL ligands were developed. acs.orgbiorxiv.org These ligands replace the characteristic hydroxyproline (B1673980) motif of traditional VHL binders with a sulfonyl fluoride (B91410) group, which covalently modifies serine 110 (Ser110) in the VHL binding site. acs.orgimperial.ac.ukbiorxiv.org This approach was guided by the structure of existing high-affinity ligands like VH032. acs.org The resulting covalent ligands offer potential advantages, such as prolonged duration of action and the ability to transform the transient ternary complex into a more stable binary interaction. acs.orgimperial.ac.uk

Structure-Activity Relationship (SAR) Studies for E3 Ligase Ligand Optimization

Once initial ligand candidates are identified, structure-activity relationship (SAR) studies are crucial for optimizing their properties, particularly their binding affinity for the E3 ligase.

Modification of Ligand Scaffolds to Enhance E3 Ligase Binding Affinity

Systematic modification of the ligand scaffold is a cornerstone of optimizing VHL binders. Early VHL inhibitors, derived from the natural HIF-1α peptide, had moderate potency and poor drug-like properties. nih.gov Through a structure- and metrics-guided design strategy, researchers have significantly improved the binding affinity and lipophilicity of these ligands. nih.govnih.gov

The VHL ligand scaffold is often dissected into a "left-hand side" (LHS) and a "right-hand side" (RHS) relative to the central hydroxyproline (Hyp) core. nih.govdomainex.co.uk

LHS Optimization: N-terminal modifications of the Hyp core have led to substantial improvements in affinity. For example, the introduction of a tert-leucine group, followed by N-terminal acetylation, resulted in the ligand VH032, which exhibited a significantly higher binding affinity (Kd of 185 nM) than the original peptide fragments. nih.gov

RHS Optimization: Modifications on the C-terminal side of the Hyp core have also been explored. Attaching different heterocyclic groups, such as 4-methylthiazole, has proven effective in increasing potency. nih.gov

Core Modifications: While the hydroxyproline core is critical for VHL recognition, recent efforts have focused on modifying it to improve properties. For instance, the introduction of a methyl group on the benzylic carbon of some ligands tripled the binding affinity. frontiersin.org

The table below summarizes the binding affinities of several VHL ligand derivatives, illustrating the impact of scaffold modifications.

| Compound | Modification | Binding Affinity (Kd) |

| Ligand 1 (3-methylisoxazole) | Initial LHS modification | 5.3 µM |

| Ligand 5 (4-methylthiazole) | RHS modification | 3.3 µM |

| VH032 | N-terminal acetylation of tert-leucine | 185 nM |

| 134a (diastereomer) | Heterocyclic modification | 29 nM |

These optimization efforts have been instrumental in developing the highly potent VHL ligands that are now widely used in the creation of effective PROTAC degraders. tandfonline.comnih.gov The continuous exploration of new chemical space and optimization strategies promises to further expand the utility of VHL-recruiting molecules in medicine.

Impact of Linker Attachment Points on PROTAC Activity and Selectivity

The point of attachment of the linker to the E3 ligase ligand is a critical determinant of the resulting PROTAC's biological activity and selectivity. The linker's exit vector from the ligand must be carefully chosen to allow for the productive formation of a stable ternary complex with the target protein and the E3 ligase. In a systematic investigation of androgen receptor (AR) PROTACs, "E3 ligase Ligand 6" was utilized as a building block to construct a series of degraders. researchgate.net This research highlighted the importance of the linker attachment strategy in achieving potent degradation. researchgate.netcam.ac.uk

For instance, in the design of PROTACs utilizing thalidomide-based E3 ligase ligands, such as lenalidomide, the linker is often attached at the C4 position of the phthalimide (B116566) ring, which is known to be solvent-exposed in the crystal structure of the ligand bound to its E3 ligase, cereblon (CRBN). cam.ac.uknih.govresearchgate.net This positioning allows the linker to extend towards the target protein without disrupting the key interactions between the E3 ligase ligand and CRBN. cam.ac.uk

In the context of von Hippel-Lindau (VHL) E3 ligase ligands, various attachment points have been explored. researchgate.net These include modifications to the tert-leucine moiety, the phenolic hydroxyl group, or the benzylic methylene (B1212753) group, each providing a different vector for the linker and influencing the geometry of the ternary complex. researchgate.net The study involving "E3 ligase Ligand 6" employed a polyethylene (B3416737) glycol (PEG)-based linker, a common strategy to improve the solubility and physicochemical properties of PROTACs. researchgate.netcam.ac.uk The precise attachment point on "E3 ligase Ligand 6" was crucial for enabling the PROTAC to effectively bring the androgen receptor in proximity to the E3 ligase for degradation. researchgate.net The selection of an appropriate linker attachment point is therefore a key step in the rational design of PROTACs, directly impacting their ability to form a productive ternary complex and induce target degradation. nih.govexplorationpub.com

Optimization of E3 Ligase Ligand Properties within PROTAC Design

One of the key findings from this research was that even with potent ligands for both the target protein and the E3 ligase, the resulting PROTACs can exhibit poor permeability due to their high molecular weight and topological polar surface area (TPSA). researchgate.netcam.ac.uk To explore this, a set of PROTACs (compounds 10-19) was synthesized by combining four different androgen receptor ligands with three different E3 ligase ligands, one of which was "E3 ligase Ligand 6". researchgate.net

The data from this systematic study demonstrated that the choice of the E3 ligase ligand has a significant impact on the properties of the final PROTAC. For example, in a Caco-2 permeability assay, a PROTAC containing a cereblon ligand (PROTAC 14) showed the highest permeability among a subset of tested compounds, although it was also identified as a substrate for efflux transporters. cam.ac.uk This highlights that beyond just binding affinity, the physicochemical properties of the E3 ligase ligand contribute significantly to the drug-like qualities of the PROTAC.

Furthermore, it has been shown that a high binding affinity of the E3 ligase ligand is not always a prerequisite for a potent PROTAC. In some cases, weaker binding E3 ligase ligands can lead to more effective degraders, a phenomenon attributed to a more favorable "cooperativity" in the formation of the ternary complex. mdpi.comnih.gov The optimization of E3 ligase ligands within a PROTAC context is therefore a multi-parameter process, balancing binding affinity with factors like cell permeability, metabolic stability, and the ability to promote a productive ternary complex formation. nih.gov

Table 1: Physicochemical Properties of PROTAC Components This table is based on data from the study "Systematic Investigation of the Permeability of Androgen Receptor PROTACs" and showcases the properties of the individual building blocks used to construct the PROTACs.

| Compound | Type | PAMPA Permeability (10⁻⁶ cm s⁻¹) |

| Ligand 1 | AR Ligand | 1.4 |

| Ligand 4 | AR Ligand | 13.3 |

| E3 ligase Ligand 6 | E3 Ligase Ligand | Data not individually specified |

| E3 ligase Ligand 7 | E3 Ligase Ligand | Data not individually specified |

| E3 ligase Ligand 8 | E3 Ligase Ligand | Data not individually specified |

Table 2: Permeability of PROTACs Constructed with Different E3 Ligase Ligands This interactive table, derived from the same study, illustrates how the combination of different AR ligands and E3 ligase ligands (including the category to which Ligand 6 belongs) affects the permeability of the final PROTAC. BLQ indicates Below Limit of Quantification.

| PROTAC Compound | AR Ligand | E3 Ligase Ligand | PAMPA Permeability (10⁻⁶ cm s⁻¹) |

| 11 | 1 | 7 | BLQ |

| 12 | 1 | 8 | BLQ |

| 13 | 2 | 6 | BLQ |

| 14 | 2 | 7 | BLQ |

| 15 | 2 | 8 | BLQ |

| 16 | 3 | 6 | BLQ |

| 17 | 3 | 7 | BLQ |

| 18 | 3 | 8 | BLQ |

| 19 | 4 | 6 | BLQ |

Computational Approaches in E3 Ligase Ligand Research

Computational methods are increasingly being employed to accelerate the discovery and optimization of E3 ligase ligands and the PROTACs derived from them. These in silico techniques provide valuable insights into the molecular interactions that govern PROTAC efficacy and can guide the rational design of new and improved degraders. mdpi.comnih.gov

Molecular Dynamics Simulations for Ternary Complex Understanding

Molecular dynamics (MD) simulations have become an indispensable tool for understanding the dynamic nature of PROTAC-induced ternary complexes. researchgate.net These simulations can provide atomic-level insights into the stability and conformational dynamics of the complex formed between the target protein, the PROTAC, and the E3 ligase. mdpi.comtandfonline.com The study involving "E3 ligase Ligand 6" and its corresponding PROTACs utilized molecular dynamics simulations to explore the conformational behavior of these large and flexible molecules in solution. tandfonline.com

In silico Screening and Design of E3 Ligase Ligands

In silico screening and structure-based design are powerful computational strategies for the discovery of novel E3 ligase ligands and the optimization of existing ones. researchgate.netmdpi.com Virtual screening of large chemical libraries can identify potential new scaffolds for E3 ligase ligands, which can then be synthesized and tested experimentally. nih.gov

Structure-based design, on the other hand, relies on the three-dimensional structures of the E3 ligase and its ligands to guide the design of new molecules with improved properties. mdpi.com In the context of the androgen receptor PROTACs that utilized "E3 ligase Ligand 6", computational docking was employed to model the binding of the PROTACs to the target protein. cam.ac.uk This allowed for a rational approach to the design of the linker length and the selection of attachment points on the target ligand. cam.ac.uk

By visualizing the docked poses of the PROTACs, researchers could ensure that the linker was able to bridge the distance between the androgen receptor and the E3 ligase without causing steric clashes. cam.ac.uk This type of in silico modeling is instrumental in reducing the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. mdpi.com As more crystal structures of PROTAC-mediated ternary complexes become available, the accuracy and predictive power of these computational models are expected to increase, further enhancing their utility in the design of next-generation protein degraders. nih.gov

Selectivity, Specificity, and Off Target Considerations in E3 Ligase Ligand Research

Achieving E3 Ligase Selectivity with Ligand Design

The selective recruitment of a specific E3 ubiquitin ligase out of the more than 600 known in humans is a cornerstone of targeted protein degradation. nih.govnih.gov The design of the E3 ligase ligand is paramount in achieving this selectivity, which in turn influences the degradation profile of the target protein.

Addressing Cross-Reactivity within E3 Ligase Families

Many E3 ligases belong to families with structurally similar substrate recognition domains, posing a challenge for selective ligand development. researchgate.net For instance, the Cullin-RING ligase (CRL) family, which includes the widely used Cereblon (CRBN) and Von Hippel-Lindau (VHL) E3 ligases, has multiple members with conserved structural features. nih.govresearchgate.net Ligand design strategies to overcome cross-reactivity often involve exploiting subtle differences in the ligand-binding pockets.

Structure-guided design is a key strategy for enhancing selectivity. researchgate.net By analyzing co-crystal structures of ligands bound to their respective E3 ligases, medicinal chemists can identify unique residues or sub-pockets that can be engaged to confer specificity. For example, the development of VHL ligands has progressed from initial peptide-based binders to highly potent and selective small molecules by optimizing interactions with specific amino acid residues in the VHL binding site. researchgate.net

Table 1: Illustrative Selectivity Data for Different E3 Ligase Ligands

| Ligand Type | Target E3 Ligase | Binding Affinity (Kd) | Notes on Selectivity |

| Thalidomide (B1683933) Analog | CRBN | ~1 µM | Binds to CRBN but can also recruit off-target proteins. |

| VHL Ligand (e.g., VH032) | VHL | ~150 nM | High selectivity for VHL over other E3 ligases. |

| MDM2 Ligand (e.g., Nutlin-3a) | MDM2 | ~90 nM | Highly selective for MDM2. |

This table presents illustrative data for well-known E3 ligase ligands and does not represent data for a specific "E3 ligase Ligand 6."

Impact of E3 Ligase Expression Patterns on Target Degradation

The expression levels of an E3 ligase can vary significantly between different cell types and tissues. mdpi.comsemanticscholar.org This differential expression can be harnessed to achieve tissue-specific or tumor-specific protein degradation. mdpi.com A Proteolysis-Targeting Chimera (PROTAC) that utilizes a ligand for an E3 ligase predominantly expressed in cancer cells would be expected to have a wider therapeutic window, as the target protein would be spared in healthy tissues where the E3 ligase is absent or expressed at low levels. semanticscholar.org

For example, if "E3 ligase Ligand 6" were to bind to an E3 ligase specifically overexpressed in prostate cancer cells, a PROTAC incorporating this ligand would theoretically be more effective and less toxic in treating this disease. The choice of E3 ligase is therefore a critical design element for controlling the cellular and tissue-level activity of a degrader. semanticscholar.org

Analysis of E3 Ligase Ligand-Induced Off-Target Effects in Research Studies

While the goal of targeted protein degradation is exquisite selectivity, off-target effects can and do occur. These can be driven by the E3 ligase ligand, the target-binding ligand, or the assembled ternary complex.

Investigation of PROTAC Selectivity and Off-Target Protein Degradation

The selectivity of a PROTAC is not solely determined by the binding affinities of its individual ligands. researchgate.net The formation of a stable ternary complex (E3 ligase-PROTAC-target protein) is essential for efficient degradation, and this process can introduce a new layer of selectivity. In some cases, a PROTAC can induce the degradation of proteins that are not high-affinity binders of the target ligand alone. This is often referred to as "off-target" degradation.

Global proteomics techniques, such as mass spectrometry, are crucial for identifying unintended protein degradation. researchgate.net These studies can reveal which proteins, other than the intended target, are degraded upon treatment with a PROTAC. For instance, a study of a BRD4-degrading PROTAC might show a reduction in the levels of other bromodomain-containing proteins, indicating some level of off-target activity.

Strategies to Mitigate Non-Specific Degradation

Several strategies can be employed to minimize off-target protein degradation. One approach is to optimize the linker between the E3 ligase ligand and the target-binding ligand. The length, rigidity, and attachment points of the linker can significantly influence the stability and geometry of the ternary complex, thereby affecting which proteins are presented for ubiquitination.

Another strategy is the development of "photocleavable" or "activatable" PROTACs. These molecules are inactive until exposed to a specific stimulus, such as light of a particular wavelength. This allows for precise spatiotemporal control over protein degradation, reducing the potential for off-target effects in non-targeted tissues.

Table 2: Illustrative Strategies to Enhance PROTAC Selectivity

| Strategy | Mechanism | Potential Outcome |

| Linker Optimization | Modifies the geometry and stability of the ternary complex. | Improved on-target degradation and reduced off-target effects. |

| Ligand Modification | Increases the binding affinity and selectivity for the target protein or E3 ligase. | Higher potency and reduced likelihood of engaging unintended proteins. |

| Activatable PROTACs | Confines PROTAC activity to specific tissues or times. | Minimized systemic off-target degradation. |

This table presents general strategies in the field of PROTAC development.

Mechanistic Studies of Resistance to E3 Ligase Ligand-Based Degraders

As with other therapeutic modalities, resistance to E3 ligase ligand-based degraders can emerge. Understanding the mechanisms of resistance is crucial for developing next-generation degraders and combination therapies.

One of the primary mechanisms of resistance is the downregulation or mutation of the E3 ligase or its associated components. semanticscholar.org If a cancer cell, for example, reduces the expression of the E3 ligase that a PROTAC is designed to recruit, the PROTAC will no longer be effective. Similarly, mutations in the E3 ligase that prevent the ligand from binding will also confer resistance.

Another potential mechanism of resistance involves alterations in the ubiquitin-proteasome system itself, such as changes in the expression of deubiquitinating enzymes (DUBs) that can counteract the ubiquitination of the target protein. Increased expression of a DUB that removes ubiquitin chains from the target protein would stabilize it and prevent its degradation.

Finally, mutations in the target protein that prevent the binding of the PROTAC's targeting ligand can also lead to resistance, a mechanism shared with traditional small molecule inhibitors.

Cellular Mechanisms of Acquired Resistance in Research Models

The development of acquired resistance to therapeutic agents, including Proteolysis-Targeting Chimeras (PROTACs), is a significant challenge in cancer therapy. In the context of PROTACs that engage E3 ligases to induce target protein degradation, resistance can emerge through various cellular adaptations that disrupt the efficacy of the degrader molecule. Research models have been instrumental in elucidating these mechanisms, which primarily involve alterations in the components of the ubiquitin-proteasome system, particularly the specific E3 ligase machinery hijacked by the PROTAC.

One of the primary mechanisms of acquired resistance involves genomic alterations in the core components of the E3 ligase complex that the PROTAC is designed to recruit. aacrjournals.org For instance, in studies involving BET-PROTACs that utilize either von Hippel-Lindau (VHL) or Cereblon (CRBN) as the E3 ligase, cancer cell lines chronically treated with these degraders have been shown to develop resistance. aacrjournals.org This resistance is often not due to secondary mutations in the target protein that prevent PROTAC binding, but rather to genomic alterations that compromise the function of the respective E3 ligase complex. aacrjournals.org For example, mutations or downregulation of the E3 ligase machinery corresponding to CRBN or VHL have been observed in resistant cell lines. nih.gov

Furthermore, the essentiality of the hijacked E3 ligase can influence the specific resistance mechanisms that arise. nih.gov For example, because VHL is an essential gene in many cell lines, mutations directly affecting VHL may be less frequent. Instead, resistance to VHL-based PROTACs can occur through alterations in other components of the CRL2^VHL^ complex, such as the loss of CUL2. nih.gov In contrast, CRBN is often a non-essential gene, making it more susceptible to loss-of-function mutations as a mechanism of resistance. nih.gov

Another cellular mechanism contributing to acquired resistance is the upregulation of drug efflux pumps. The ATP-binding cassette (ABC) transporter ABCB1 has been shown to mediate resistance to various PROTAC degraders. aacrjournals.org Increased expression of such transporters can reduce the intracellular concentration of the PROTAC, thereby diminishing its ability to form the ternary complex and induce protein degradation. aacrjournals.org

The following table summarizes key cellular mechanisms of acquired resistance observed in research models.

| Mechanism of Resistance | Description | E3 Ligase Context | Key Findings |

| Genomic Alterations in E3 Ligase Complex | Mutations, deletions, or downregulation of the substrate recognition subunit (e.g., VHL, CRBN) or other core components of the Cullin-RING E3 ligase (CRL) complex. aacrjournals.org | VHL, CRBN | Resistance to BET-PROTACs was primarily caused by genomic alterations compromising the relevant E3 ligase complexes, not by target protein mutations. aacrjournals.org |

| Differential Essentiality of E3 Ligases | The likelihood of mutations in the E3 ligase itself versus other complex components can depend on whether the ligase is essential for cell survival. nih.gov | VHL, CRBN | In VHL-hijacking PROTACs, mutations in other essential complex members like CUL2 can be favored. For the non-essential CRBN, direct loss-of-function mutations are more common. nih.gov |

| Increased Drug Efflux | Upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1, which actively pump the PROTAC out of the cell. aacrjournals.org | General | Expression of ABCB1 conferred resistance to multiple potent PROTAC degraders. aacrjournals.org |

Approaches to Overcome Resistance in PROTAC Design

The understanding of resistance mechanisms has spurred the development of innovative strategies in PROTAC design to circumvent or overcome acquired resistance. These approaches aim to either restore the efficacy of the original PROTAC or utilize alternative degradation pathways.

A primary strategy to combat resistance is the development of PROTACs that can recruit alternative E3 ligases. nih.gov If resistance arises due to the downregulation or mutation of a specific E3 ligase, such as CRBN, a PROTAC that hijacks a different E3 ligase, like VHL, may still be effective, and vice-versa. nih.gov This highlights the potential for expanding the toolbox of E3 ligase ligands to provide therapeutic options for patients who develop resistance. nih.gov There are over 600 known E3 ligases in human cells, offering a vast, largely untapped resource for the development of next-generation PROTACs. nih.govresearchgate.net

Another approach involves the rational design of PROTACs that can degrade mutated target proteins, a common mechanism of resistance to traditional small-molecule inhibitors. nih.govfrontiersin.org By targeting the entire protein for degradation, PROTACs can be effective even when mutations in the active site render conventional inhibitors ineffective. mdpi.com For example, PROTACs have been successfully designed to degrade mutated forms of the androgen receptor (AR) and Bruton's tyrosine kinase (BTK) that confer resistance to standard therapies. nih.gov

In cases where resistance is mediated by drug efflux pumps, one potential strategy is the co-administration of an ABCB1 inhibitor. aacrjournals.org Research has shown that inhibiting ABCB1 can restore the potency of PROTAC degraders in resistant cells, suggesting a viable clinical strategy for overcoming this form of resistance. aacrjournals.org

Furthermore, the development of novel PROTAC modalities, such as antibody-based PROTACs (AbTACs), autophagy-targeting chimeras (AUTACs), and lysosome-targeting chimeras (LYTACs), offers alternative degradation pathways that could bypass resistance mechanisms associated with the ubiquitin-proteasome system. nih.gov

The table below outlines key strategies to overcome resistance in PROTAC design.

| Strategy to Overcome Resistance | Description | Example/Application |

| Recruitment of Alternative E3 Ligases | Designing PROTACs that utilize a different E3 ligase to circumvent resistance caused by alterations in the initially targeted ligase. nih.gov | If a tumor becomes resistant to a CRBN-based PROTAC, a VHL-based PROTAC may be used as a subsequent line of therapy. nih.gov |

| Degradation of Mutated Target Proteins | Developing PROTACs that can effectively bind to and degrade target proteins that have developed mutations conferring resistance to traditional inhibitors. nih.govfrontiersin.org | PROTACs have been designed to degrade enzalutamide-resistant androgen receptor mutants and ibrutinib-resistant BTK mutants. nih.gov |

| Inhibition of Drug Efflux Pumps | Co-administration of inhibitors for ABC transporters, such as ABCB1, to increase the intracellular concentration of the PROTAC. aacrjournals.org | The ABCB1 inhibitor zosuquidar (B1662489) was shown to overcome ABCB1-mediated resistance to a PROTAC degrader. aacrjournals.org |

| Development of Novel Degrader Modalities | Utilizing alternative cellular degradation pathways beyond the ubiquitin-proteasome system. nih.gov | AUTACs and LYTACs engage the autophagy and lysosomal degradation pathways, respectively, offering different mechanisms of action. nih.gov |

| Expansion of the E3 Ligase Toolbox | Discovering and developing ligands for novel E3 ligases to increase the diversity of available PROTACs and address tissue-specific E3 ligase expression. nih.gov | Efforts are underway to identify ligands for some of the over 600 E3 ligases to expand the scope of targeted protein degradation. nih.govresearchgate.net |

Research Methodologies and Assay Development for E3 Ligase Ligand Studies

In vitro Biophysical and Biochemical Characterization

Prior to cellular studies, it is essential to characterize the direct molecular interactions between the E3 ligase, the ligand, and the target protein. In vitro assays provide a controlled environment to dissect these interactions and the functional consequences of ligand binding.

Ligand Binding Assays (e.g., Differential Scanning Fluorimetry, Isothermal Titration Calorimetry)

Confirming and quantifying the binding of a ligand to its E3 ligase target is the foundational step in the evaluation process. Biophysical assays are employed to measure the affinity and thermodynamics of this interaction.

Differential Scanning Fluorimetry (DSF): This technique, also known as a thermal shift assay, is a high-throughput method used to assess ligand binding by measuring changes in the thermal stability of the target protein. The principle is that a ligand binding to a protein will typically stabilize its structure, leading to an increase in its melting temperature (Tm). The unfolding of the protein is monitored by an increase in the fluorescence of a dye that binds to the exposed hydrophobic regions of the protein as it denatures with increasing temperature.

Methodology: The purified E3 ligase is incubated with the ligand and a fluorescent dye. The temperature is gradually increased, and the fluorescence is monitored in real-time.

Key Findings: A shift in the melting curve and an increase in the Tm of the E3 ligase in the presence of the ligand indicates a direct binding interaction. This method is particularly useful for fragment-based screening to identify new E3 ligase ligands.

Isothermal Titration Calorimetry (ITC): ITC is considered a gold standard for characterizing binding affinities as it directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology: A solution of the ligand is titrated into a solution containing the E3 ligase in a highly sensitive calorimeter. The heat changes associated with each injection are measured to generate a binding isotherm.

Key Findings: The resulting data allows for the precise determination of the binding affinity and the thermodynamic forces driving the interaction. ITC is invaluable for the detailed characterization of lead compounds.

| Assay | Principle | Parameters Measured | Throughput |

| Differential Scanning Fluorimetry (DSF) | Ligand binding stabilizes the protein, increasing its melting temperature (Tm). | ΔTm (change in melting temperature) | High |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low |

Ubiquitination Assays to Measure E3 Ligase Activity

The primary function of an E3 ligase is to facilitate the transfer of ubiquitin to a substrate protein, marking it for degradation. In vitro ubiquitination assays are essential to confirm that the E3 ligase is active and that the binding of a ligand or PROTAC does not interfere with this catalytic function.

Methodology: A typical in vitro ubiquitination reaction includes the E1 activating enzyme, E2 conjugating enzyme, the E3 ligase, ubiquitin, ATP, and the substrate protein. The reaction products are then analyzed to detect the ubiquitinated substrate.

Detection: Western blotting is a common method to visualize the higher molecular weight bands corresponding to the ubiquitinated substrate, using antibodies against either the substrate or ubiquitin. More advanced methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can also be used for a more quantitative and higher-throughput analysis.

Key Findings: These assays confirm the catalytic activity of the E3 ligase and can be used to study how different ligands or PROTACs affect the efficiency of substrate ubiquitination.

Ternary Complex Formation and Stability Assays

For PROTACs, the formation of a stable ternary complex, consisting of the E3 ligase, the PROTAC, and the target protein, is a critical step for inducing protein degradation. Several biophysical techniques are employed to study the formation, stability, and cooperativity of this complex.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These label-free techniques measure the binding of molecules in real-time. By immobilizing one component (e.g., the E3 ligase) on a sensor surface, the sequential binding of the PROTAC and the target protein can be monitored to determine the kinetics (on- and off-rates) and affinity of ternary complex formation.

Isothermal Titration Calorimetry (ITC): ITC can also be used to measure the thermodynamics of ternary complex formation, providing insights into the cooperativity of the system.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based immunoassay that can be used to detect the formation of the ternary complex. When the E3 ligase and target protein, each bound to respective antibody-coated beads, are brought into proximity by the PROTAC, a signal is generated. Titration of the PROTAC typically results in a hook effect, where the signal decreases at high concentrations due to the formation of binary complexes.

Key Findings: These assays provide quantitative data on the formation and stability of the ternary complex, which is often correlated with the degradation efficiency of the PROTAC. The cooperativity, which is a measure of how the binding of one protein to the PROTAC affects the binding of the other, is a key parameter that can be determined from these studies.

| Assay | Principle | Key Information |

| Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI) | Real-time detection of mass changes on a sensor surface upon binding. | Kinetics (kon, koff) and affinity (KD) of binary and ternary interactions. |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interactions. | Thermodynamics (ΔH, ΔS, Kd) and cooperativity of ternary complex formation. |

| AlphaLISA | Proximity-based immunoassay generating a luminescent signal. | Relative quantification of ternary complex formation. |

Cellular Assays for E3 Ligase Ligand and PROTAC Evaluation

While in vitro assays are crucial for understanding the molecular interactions, cellular assays are necessary to confirm that the E3 ligase ligand or PROTAC is active in a physiological context. These assays assess the ability of the compound to enter cells, engage its target, and induce the desired biological effect, which for PROTACs is protein degradation.

Quantitative Protein Degradation Assays (e.g., Western Blot, HiBiT-tagging, Quantitative Proteomics)

The primary measure of a PROTAC's efficacy is its ability to reduce the cellular levels of the target protein. Several methods are used to quantify this degradation.

Western Blot: This is a traditional and widely used technique to measure the relative amount of a specific protein in cell lysates. While it is a robust method, it is generally low-throughput.

HiBiT-tagging: This is a highly sensitive and high-throughput method for quantifying protein levels. The target protein is endogenously tagged with a small 11-amino acid peptide (HiBiT) using CRISPR/Cas9 gene editing. In the presence of a complementary larger subunit (LgBiT), a bright luminescent signal is generated, which is proportional to the amount of the HiBiT-tagged protein. A decrease in luminescence indicates protein degradation.

Quantitative Proteomics: This mass spectrometry-based approach provides an unbiased and global view of protein level changes across the entire proteome. It is a powerful tool for confirming on-target degradation and identifying any off-target effects.

| Assay | Principle | Throughput | Key Advantages |

| Western Blot | Antibody-based detection of a specific protein. | Low | Widely available, provides molecular weight information. |

| HiBiT-tagging | Complementation of a small peptide tag (HiBiT) with a larger subunit (LgBiT) to generate a luminescent signal. | High | High sensitivity, broad dynamic range, suitable for kinetic studies. |

| Quantitative Proteomics | Mass spectrometry-based identification and quantification of peptides. | Medium | Unbiased, proteome-wide analysis, identifies off-targets. |

Cellular Target Engagement Studies (e.g., NanoBRET)

Confirming that a ligand or PROTAC binds to its intended E3 ligase and target protein within living cells is crucial for interpreting degradation data.

NanoBRET (Bioluminescence Resonance Energy Transfer): This is a proximity-based assay that measures molecular interactions in real-time in living cells. To measure target engagement with an E3 ligase, the ligase is fused to NanoLuc luciferase (the donor), and a fluorescently labeled tracer that binds to the ligase is used as the acceptor. An unlabeled E3 ligase ligand will compete with the tracer for binding, leading to a decrease in the BRET signal. This allows for the quantification of the ligand's cellular affinity. NanoBRET can also be configured to measure the formation of the ternary complex in live cells.

Methodology: Cells expressing the NanoLuc-E3 ligase fusion are treated with the fluorescent tracer and varying concentrations of the test compound. The BRET signal is then measured.

Key Findings: NanoBRET assays provide a quantitative measure of target engagement in a physiological setting, which can help to understand the structure-activity relationship of a series of compounds and their cell permeability.

Assessment of E3 Ligase Ligand and PROTAC Cell Permeability and Uptake

The efficacy of an E3 ligase ligand within a Proteolysis-Targeting Chimera (PROTAC) is contingent on the molecule's ability to cross the cell membrane and reach its intracellular target. nih.gov Due to their larger size, often exceeding the parameters of Lipinski's "rule-of-five," most PROTACs exhibit poor passive cell permeability. tandfonline.com Therefore, robust methodologies are required to evaluate and optimize this critical property.

Several assays are employed to estimate the cell permeability of PROTACs. In the early stages of discovery, the Parallel Artificial Membrane Permeability Assay (PAMPA) is often used as a high-throughput, low-cost screening tool. tandfonline.comprofacgen.com PAMPA assesses a compound's ability to passively diffuse across an artificial lipid membrane, providing a model of transcellular permeation. profacgen.comacs.org However, PAMPA does not account for active transport or efflux mechanisms and may not accurately predict the permeability of certain PROTACs. tandfonline.comnih.gov

A more biologically relevant model is the Caco-2 permeability assay. profacgen.com This method uses a monolayer of differentiated Caco-2 human colon cancer cells, which form tight junctions and express various transporters and efflux proteins. profacgen.com This assay can therefore model passive transcellular diffusion, paracellular movement, and active transport mechanisms, offering a more reliable prediction of in vivo absorption. tandfonline.comprofacgen.com